Dermorphin Trifluoroacetic Acid Salt

Descripción general

Descripción

El trifluoroacetato de dermorfina es un heptapéptido que se aisló por primera vez de la piel de ranas sudamericanas pertenecientes al género Phyllomedusa . Este péptido es un opioide natural que se une como agonista con alta potencia y selectividad a los receptores mu-opioides . El trifluoroacetato de dermorfina es aproximadamente 30-40 veces más potente que la morfina, pero teóricamente podría ser menos probable que produzca tolerancia a las drogas y adicción debido a su alta potencia .

Mecanismo De Acción

El trifluoroacetato de dermorfina ejerce sus efectos al unirse a los receptores mu-opioides con alta afinidad y selectividad . Esta unión desencadena una cascada de respuestas bioquímicas que resultan en un alivio significativo del dolor. La interacción con los receptores mu-opioides conduce a la inhibición de la adenilato ciclasa, la reducción de los niveles de monofosfato de adenosina cíclico (cAMP) y la posterior disminución de la liberación de neurotransmisores implicados en la percepción del dolor .

Análisis Bioquímico

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

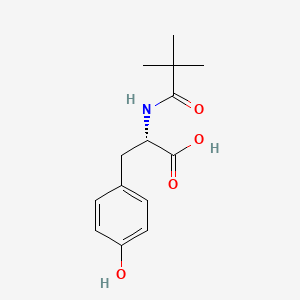

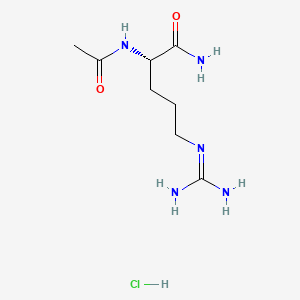

El trifluoroacetato de dermorfina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. Los grupos protectores se eliminan utilizando ácido trifluoroacético (TFA), y el péptido se escinde de la resina utilizando una mezcla de TFA y captadores .

Métodos de producción industrial

La producción industrial de trifluoroacetato de dermorfina sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados, que permiten la producción eficiente y de alto rendimiento de péptidos. El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) y se caracteriza utilizando espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

El trifluoroacetato de dermorfina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Los residuos de tirosina en el trifluoroacetato de dermorfina pueden sufrir oxidación para formar enlaces cruzados de ditirosina.

Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos utilizando mutagénesis dirigida.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutagénesis dirigida utilizando cebadores específicos y ADN polimerasa.

Productos principales formados

Oxidación: Enlaces cruzados de ditirosina.

Reducción: Tioles libres de los puentes disulfuro.

Sustitución: Péptidos modificados con aminoácidos sustituidos.

Aplicaciones Científicas De Investigación

El trifluoroacetato de dermorfina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la percepción del dolor y la unión al receptor opioide.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos basados en péptidos.

Comparación Con Compuestos Similares

Compuestos similares

Deltorfin: Otro péptido aislado de la piel de ranas sudamericanas, que también se une a los receptores opioides pero con diferente selectividad.

Endorfinas: Péptidos endógenos que se unen a los receptores opioides y modulan la percepción del dolor.

Encefalinas: Péptidos endógenos que actúan como neurotransmisores y se unen a los receptores opioides.

Singularidad del trifluoroacetato de dermorfina

El trifluoroacetato de dermorfina es único debido a su alta potencia y selectividad para los receptores mu-opioides, lo que lo convierte en una herramienta valiosa para estudiar la farmacología de los receptores opioides y desarrollar nuevos analgésicos .

Propiedades

IUPAC Name |

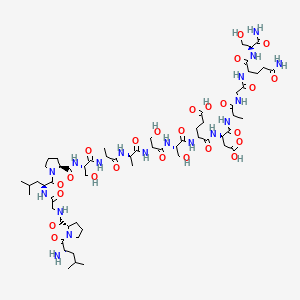

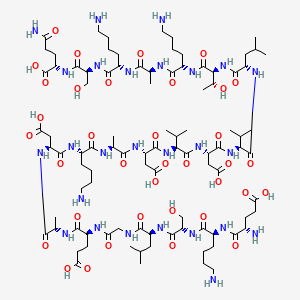

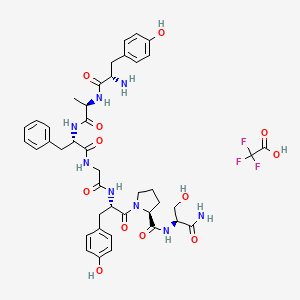

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBFSOVWSMFSSQ-YYEHHWDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

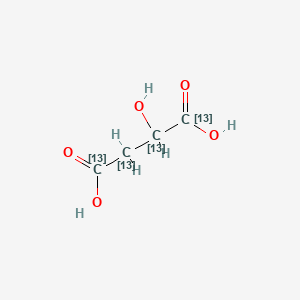

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)